2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine
Overview
Description
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: is a chemical compound belonging to the class of organic compounds known as amines. It features a pyridine ring substituted with a methyl group at the 6-position and a 2-methylpropan-1-amine group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: : The synthesis begins with 6-methylpyridine-2-carboxaldehyde as the starting material.
Formation of the Imine: : The aldehyde group is reacted with methylamine to form an imine intermediate.
Reduction: : The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be further reduced to form secondary or tertiary amines.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used as a ligand in biochemical assays to study protein interactions.
Industry: : It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: can be compared to other similar compounds, such as:
2-Methylpyridine: : Similar pyridine structure but lacks the amine group.
2-(6-Methylpyridin-2-yl)quinoline: : Contains a quinoline ring instead of the amine group.
2-Methyl-2-(pyridin-2-yl)propan-1-amine: : Similar structure but without the additional methyl group on the pyridine ring.
This compound .
Properties
IUPAC Name |
2-methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-4-6-9(12-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTRAVZQRNPLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704612 | |
Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929021-99-8 | |
Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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